molecular formula C15H22O3 B12573878 Butyl (2S)-2-(4-ethylphenoxy)propanoate CAS No. 197158-51-3

Butyl (2S)-2-(4-ethylphenoxy)propanoate

Cat. No.: B12573878
CAS No.: 197158-51-3
M. Wt: 250.33 g/mol
InChI Key: QEYBENWPCPEDBQ-LBPRGKRZSA-N
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Description

Butyl (2S)-2-(4-ethylphenoxy)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a butyl group, an ethylphenoxy group, and a propanoate moiety. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2S)-2-(4-ethylphenoxy)propanoate typically involves the esterification of (2S)-2-(4-ethylphenoxy)propanoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the butyl group into a variety of organic compounds, making the process more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-(4-ethylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethylphenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(4-ethylphenoxy)propanoic acid.

    Reduction: Formation of (2S)-2-(4-ethylphenoxy)propanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl (2S)-2-(4-ethylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl (2S)-2-(4-ethylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(4-ethylphenoxy)propanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Butyl (2S)-2-(4-ethylphenoxy)propanoate can be compared with other similar esters, such as:

  • Butyl (2S)-2-(4-methylphenoxy)propanoate
  • Butyl (2S)-2-(4-isopropylphenoxy)propanoate
  • Butyl (2S)-2-(4-tert-butylphenoxy)propanoate

These compounds share similar structural features but differ in the substituents on the phenoxy group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds .

Properties

CAS No.

197158-51-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

butyl (2S)-2-(4-ethylphenoxy)propanoate

InChI

InChI=1S/C15H22O3/c1-4-6-11-17-15(16)12(3)18-14-9-7-13(5-2)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1

InChI Key

QEYBENWPCPEDBQ-LBPRGKRZSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)CC

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)CC

Origin of Product

United States

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